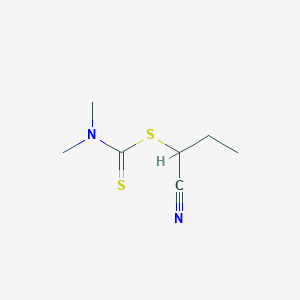![molecular formula C11H12N2OS B14570811 2,5-Dimethyl-3-[(2-methylfuran-3-yl)sulfanyl]pyrazine CAS No. 61720-49-8](/img/structure/B14570811.png)
2,5-Dimethyl-3-[(2-methylfuran-3-yl)sulfanyl]pyrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Dimethyl-3-[(2-methylfuran-3-yl)sulfanyl]pyrazine is a heterocyclic compound that features both pyrazine and furan rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dimethyl-3-[(2-methylfuran-3-yl)sulfanyl]pyrazine can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically uses organoboron reagents and palladium catalysts under mild and functional group-tolerant conditions.
Industrial Production Methods
Industrial production methods for this compound may involve the use of catalytic processes to ensure high yield and purity. The specific conditions and reagents used can vary depending on the desired scale and application.
Chemical Reactions Analysis
Types of Reactions
2,5-Dimethyl-3-[(2-methylfuran-3-yl)sulfanyl]pyrazine can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
The specific reagents and conditions used in these reactions can vary. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions may require anhydrous conditions to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring may lead to the formation of furanones, while reduction of the pyrazine ring may lead to the formation of dihydropyrazines.
Scientific Research Applications
2,5-Dimethyl-3-[(2-methylfuran-3-yl)sulfanyl]pyrazine has several scientific research applications, including:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: It could be explored for its potential therapeutic effects.
Industry: It may be used in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of 2,5-Dimethyl-3-[(2-methylfuran-3-yl)sulfanyl]pyrazine involves its interaction with specific molecular targets and pathways. For example, it may interact with enzymes or receptors in biological systems, leading to changes in cellular processes. The exact molecular targets and pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 2,5-Dimethyl-3-[(2-methylfuran-3-yl)sulfanyl]pyrazine include:
2,5-Dimethylfuran: A heterocyclic compound with potential as a biofuel.
3-Acetyl-2,5-dimethylfuran: Used in the synthesis of various organic compounds.
2,5-Dimethyl-3-furanthiol acetate: Known for its flavor and fragrance properties.
Uniqueness
What sets this compound apart is its unique combination of pyrazine and furan rings, which may confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
61720-49-8 |
|---|---|
Molecular Formula |
C11H12N2OS |
Molecular Weight |
220.29 g/mol |
IUPAC Name |
2,5-dimethyl-3-(2-methylfuran-3-yl)sulfanylpyrazine |
InChI |
InChI=1S/C11H12N2OS/c1-7-6-12-8(2)11(13-7)15-10-4-5-14-9(10)3/h4-6H,1-3H3 |
InChI Key |
UXWQNOGPGIJQQI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(C(=N1)SC2=C(OC=C2)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Fluoro-4-methyl-1-[(3,4,5-trimethylphenyl)methyl]quinolin-2(1H)-one](/img/structure/B14570736.png)
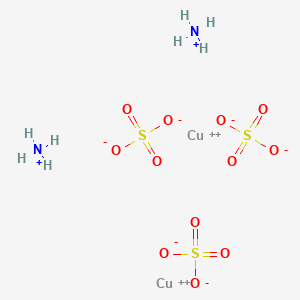
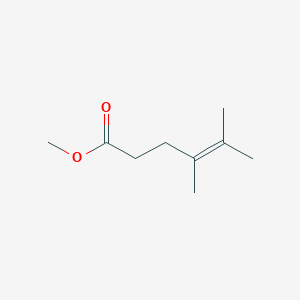
![N-{3-[(2-Cyanoethyl)(2-hydroxyethyl)amino]phenyl}benzamide](/img/structure/B14570747.png)
![4-[(6-Fluoro-4-methyl-2-oxoquinolin-1(2H)-yl)methyl]benzonitrile](/img/structure/B14570759.png)
![Dimethyl [4-(2,6-dichlorophenyl)-2-oxobutyl]phosphonate](/img/structure/B14570764.png)
![3-benzyl-3H-imidazo[4,5-b]pyridine-2-thiol](/img/structure/B14570765.png)
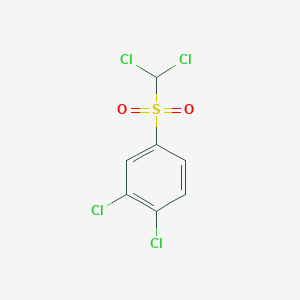

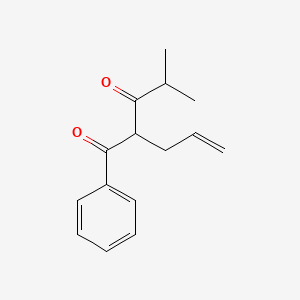
![1-[3-Benzoyl-5-methyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one](/img/structure/B14570800.png)
![Ethyl cyclohexylidene[(diphenoxyphosphoryl)amino]acetate](/img/structure/B14570812.png)
